(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Overview
Description
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H16ClN3O and a molecular weight of 217.7 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit inhibitory potency against various targets such as human deacetylase sirtuin 2 (hdsirt2), carbonic anhydrase (ca), histone deacetylase (hdac), and others .
Mode of Action
It’s worth noting that 1,3,4-oxadiazole derivatives have been shown to interact with their targets via various mechanisms, such as hydrogen bonding .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to influence various pathways, including those involving the aforementioned targets .
Pharmacokinetics
The compound is a solid at room temperature and is typically stored at room temperature , which may have implications for its bioavailability and pharmacokinetics.
Result of Action
1,3,4-oxadiazole derivatives have been reported to show significant inhibitory activity, with an ic50 value of 007 μM for the most potent compound .
Action Environment
The compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
Chemical Reactions Analysis
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Known for its use in pharmaceuticals and as a high-energy material.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Widely studied for its biological activities and applications in drug discovery.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7;/h7H,1-6,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCUQGZIOLUFAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.